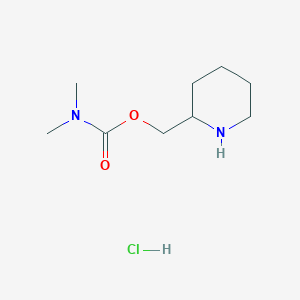

piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride typically involves multi-component reactions. One common method includes the use of N,N,N’,N’-tetramethyl-N, N’-bis(sulfo) ethane-1,2-diaminium mesylate as an effective dual-functional ionic liquid for the synthesis of substituted piperidines . The reaction is carried out in ethanol as a green solvent, making it an environmentally friendly process .

Analyse Chemischer Reaktionen

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce piperidines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Drug Development

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of piperidine compounds exhibit significant biological activity, including antimicrobial and antitumor effects .

b. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

c. Antiviral Activity

Recent studies have suggested that piperidine derivatives can exhibit antiviral properties. The compound's structural features allow it to interfere with viral replication processes, making it a subject of interest in antiviral drug research .

Agricultural Science

a. Pesticide Formulation

This compound has potential applications in the formulation of pesticides. Its ability to disrupt pest metabolic processes makes it a candidate for developing new agrochemicals aimed at controlling agricultural pests without harming beneficial organisms .

b. Plant Growth Regulation

Research has shown that compounds similar to piperidin-2-ylmethyl N,N-dimethylcarbamate can influence plant growth and development. This property can be harnessed to create growth regulators that enhance crop yields and stress resistance .

Materials Science

a. Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its functional groups can be incorporated into polymer chains to enhance thermal stability and mechanical strength .

b. Coatings and Adhesives

The compound's chemical stability makes it suitable for use in coatings and adhesives, providing enhanced durability and resistance to environmental factors such as moisture and temperature fluctuations .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Properties | Investigated the antiviral activity of piperidine derivatives | Found significant inhibition of viral replication in vitro |

| Enzyme Inhibition Research | Evaluated the inhibitory effects on acetylcholinesterase | Demonstrated potential for treating neurodegenerative diseases |

| Pesticide Formulation Analysis | Developed formulations using piperidine compounds | Achieved effective pest control with minimal environmental impact |

Wirkmechanismus

The mechanism of action of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride can be compared with other piperidine derivatives, such as:

Substituted piperidines: These compounds have different substituents on the piperidine ring, leading to varied chemical and biological properties.

Spiropiperidines: These are piperidine derivatives with a spiro linkage, which can affect their reactivity and stability.

Condensed piperidines: These compounds have additional fused rings, influencing their overall structure and function.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, making it valuable for targeted research and applications .

Biologische Aktivität

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is a compound of significant interest in pharmacology and biochemistry due to its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article provides a comprehensive overview of its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound primarily functions as an acetylcholinesterase inhibitor . AChE is crucial for breaking down acetylcholine in the synaptic cleft, and its inhibition leads to increased levels of acetylcholine, enhancing neurotransmission. The compound binds covalently to the serine residue at the active site of AChE, preventing the enzyme from hydrolyzing acetylcholine. This interaction is facilitated by the carbamate group within the compound, which forms a stable bond with the enzyme.

The compound has been shown to interact with several enzymes and receptors, suggesting a broad spectrum of biological activity:

- Enzyme Inhibition : Besides AChE, it also inhibits butyrylcholinesterase (BChE), affecting neurotransmitter regulation and potentially influencing various neurological conditions.

- Transport and Distribution : The compound's distribution within biological systems is mediated by transporters that facilitate its movement across cell membranes, crucial for its pharmacological efficacy.

Research Findings

Numerous studies have explored the biological activity of this compound. Below are key findings summarized from diverse sources:

Case Studies

- Antiparasitic Activity : In a study evaluating the effects on P. falciparum, this compound demonstrated significant cytotoxicity against erythrocytic forms of the parasite at low concentrations, suggesting its potential as an antimalarial agent .

- Neurotoxicity Assessment : Research assessing cholinesterase inhibition revealed that compounds similar to this compound exhibited dose-dependent neurobehavioral effects in animal models, emphasizing the need for careful evaluation in therapeutic contexts .

- Broad Spectrum Activity : Computer-aided evaluations indicated that piperidine derivatives could modulate various biological targets, including ion channels and transport systems, which may be beneficial in developing drugs for multiple indications .

Eigenschaften

IUPAC Name |

piperidin-2-ylmethyl N,N-dimethylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)13-7-8-5-3-4-6-10-8;/h8,10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGXMHAXYFHRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.